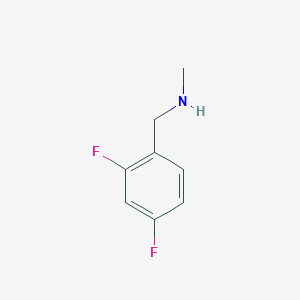

1-(2,4-Difluorophenyl)-N-methylmethanamine

Description

1-(2,4-Difluorophenyl)-N-methylmethanamine is a fluorinated secondary amine with the molecular formula C₉H₁₀F₂N (calculated from NMR and synthesis data) . Its structure comprises a 2,4-difluorophenyl group linked to a methylamine moiety via a methylene bridge. The compound is synthesized via reductive amination or coupling reactions, yielding hydrochloride salts (e.g., 74% yield in acetonitrile with sodium cyanoborohydride) . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors of Dengue virus NS5 RdRp (e.g., N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide) and potassium-competitive acid blockers (P-CABs) like TAK-438 (fumarate salt) and abeprazan .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJBUWQFRAFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588270 | |

| Record name | 1-(2,4-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696589-32-9 | |

| Record name | 2,4-Difluoro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696589-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C8H9F2N

- Molecular Weight : 157.16 g/mol

- Structural Features : The difluorophenyl group significantly influences its chemical reactivity and biological interactions.

1-(2,4-Difluorophenyl)-N-methylmethanamine exhibits notable biological activity primarily through its interactions with specific enzymes and receptors. Key insights include:

- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing metabolic pathways. It has been identified as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism studies.

- Binding Affinity : The difluorophenyl group enhances the compound's binding affinity to biological targets, potentially affecting pharmacological effects. This feature makes it a candidate for further investigation in drug design.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Gastrointestinal Health : Novel derivatives of this compound have been shown to exhibit proton pump inhibitory activity and effectiveness against Helicobacter pylori, suggesting potential applications in treating gastrointestinal disorders such as ulcers and gastritis .

- Drug Delivery Systems : Due to its ability to cross biological membranes, it may also serve as a component in drug delivery systems aimed at enhancing the bioavailability of therapeutic agents.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| This compound | Contains a methyl group on nitrogen | Specific reactivity due to difluorophenyl group |

| 1-(2,4-Difluorophenyl)-N-ethylmethanamine | Ethyl group instead of methyl | Altered solubility and biological activity |

| 1-(2,4-Difluorophenyl)-N-propylmethanamine | Propyl group instead of methyl | Different pharmacokinetic profiles |

| 1-(2,4-Difluorophenyl)-N-isopropylmethanamine | Isopropyl group instead of methyl | Potentially enhanced receptor interactions |

This table illustrates how variations in substituents can influence the compound's properties and applications.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:

Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It interacts with receptor proteins, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 1-(2,4-difluorophenyl)-N-methylmethanamine are influenced by fluorine substitution patterns and amine functionalization. Key comparisons include:

Key Observations :

- Fluorine Positioning: The 2,4-difluorophenyl group enhances metabolic stability and binding affinity in antiviral and antiacid agents compared to mono-fluorinated analogs (e.g., 4-fluorophenyl derivatives) .

- Amine Functionalization : N-methylation reduces polarity, improving membrane permeability, as seen in TAK-438’s oral bioavailability .

- Hybrid Structures: Phenoxy or sulfonyl substitutions (e.g., in abeprazan) expand therapeutic utility but increase molecular weight and complexity .

Biological Activity

1-(2,4-Difluorophenyl)-N-methylmethanamine is an organic compound with significant biological activity due to its unique chemical structure, which includes a difluorophenyl group. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H10F2N

- Molecular Weight : 157.16 g/mol

- Structure : The presence of two fluorine atoms on the phenyl ring enhances the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may act as an inhibitor or activator, modulating enzymatic activity or receptor signaling pathways. Notably, it has been identified as a substrate for certain cytochrome P450 enzymes, indicating its relevance in drug metabolism studies.

Biological Activity Overview

-

Enzyme Interactions :

- The compound has shown potential in modulating the activity of specific enzymes, which could influence metabolic pathways.

- It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

-

Receptor Binding :

- This compound may serve as a ligand for various receptors, enhancing its pharmacological profile.

- Its difluorophenyl group contributes to increased binding affinity compared to non-fluorinated analogs.

-

Potential Therapeutic Applications :

- The compound has been investigated for its potential role in treating gastrointestinal conditions due to its inhibitory effects on proton pump activity and eradication of Helicobacter pylori (H. pylori) in certain formulations .

- Research indicates that derivatives of this compound can enhance gastric defense mechanisms and reduce gastric damage .

Table 1: Summary of Biological Activity Studies

Notable Research Outcomes

- A study highlighted that this compound derivatives exhibit significant anti-H. pylori activity, suggesting their use in treating gastric ulcers and gastritis .

- Another investigation into its interaction with cytochrome P450 enzymes revealed insights into its metabolic pathways, essential for understanding its pharmacokinetics.

Safety and Handling

Due to the structural characteristics common among aromatic amines, caution is advised when handling this compound. Potential hazards may include toxicity similar to other compounds in its class; thus, appropriate safety measures should be implemented during research and application.

Preparation Methods

Starting Materials and Reaction Conditions

- The primary synthetic route involves the condensation of 2,4-difluorobenzaldehyde with methylamine .

- The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield 1-(2,4-difluorophenyl)-N-methylmethanamine.

- Common reducing agents include sodium borohydride or lithium aluminum hydride .

- Typical reaction conditions involve stirring the aldehyde and methylamine mixture, followed by the addition of the reducing agent under controlled temperature to ensure selective reduction.

Procedure Summary

- The aldehyde is first converted to the imine by reaction with methylamine.

- The imine is then reduced to the corresponding amine.

- The product is isolated and purified, often by extraction and chromatographic techniques.

This method is straightforward and widely used due to the availability of starting materials and the efficiency of the reduction step.

Carbamate Intermediate Route and Hydrochloride Salt Formation

Multi-step Synthesis

- A more elaborate synthetic pathway involves the preparation of tert-butyl 2,4-difluorobenzylcarbamate as an intermediate.

- This intermediate is methylated using iodomethane to form tert-butyl 2,4-difluorobenzyl (methyl)carbamate .

- Subsequent treatment with trimethylsilyl chloride (TMS-Cl) in 2,2,2-trifluoroethanol under inert atmosphere leads to the formation of This compound hydrochloride .

- The hydrochloride salt is isolated as an off-white solid with yields around 74%.

Advantages

- This route allows for better control over the purity and crystallinity of the final product.

- The hydrochloride salt form is often preferred for pharmaceutical formulations due to improved stability and solubility.

Reaction Conditions Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation | 2,4-difluorobenzylamine + Boc anhydride | High | Intermediate preparation |

| Methylation | Iodomethane, THF, 40°C, 2 h | 82 | Methylation of carbamate |

| Hydrochloride salt formation | TMS-Cl, trifluoroethanol, 0°C to RT, 2 h | 74 | Final salt formation |

This method is detailed in recent antiviral compound synthesis studies and provides a robust approach for producing the target amine hydrochloride.

Crystallization Methods for Hydrochloride Salt

Crystalline Forms and Preparation

- Two distinct crystalline forms (Form I and Form II) of this compound hydrochloride have been patented.

- Form I is prepared by dissolving the hydrochloride in a good solvent (e.g., methanol, ethanol, ethyl acetate, methylene chloride, or acetone) at room temperature, followed by solvent evaporation at 23–28°C over 1 to 4 days to induce crystallization.

- Form II is obtained by using a larger solvent volume (30–50 times the weight of the compound) and stirring the solution at 24–28°C for 12 to 16 hours to induce polymorphic transition or by a drowning-out crystallization method involving anti-solvent addition.

Crystallization Process Summary

| Crystalline Form | Solvent Volume (ml/g) | Temperature (°C) | Time | Method |

|---|---|---|---|---|

| Form I | 1–20 | 23–28 | 1–4 days | Evaporative crystallization |

| Form II | 30–50 | 24–28 | 12–16 hours | Polymorphic transition or drowning-out crystallization |

Characterization

- X-ray powder diffraction (XRPD) patterns distinguish the two forms by characteristic diffraction peaks.

- Form I shows peaks at 5.8°, 9.7°, 10.0°, 12.8°, 13.2°, 17.4°, and 18.5° (2θ ± 0.2°).

- Form II shows peaks at 9.2°, 10.0°, 12.9°, and 20.2° (2θ ± 0.2°).

These crystallization methods are critical for pharmaceutical development, as different crystalline forms can affect solubility, bioavailability, and stability.

Additional Notes on Preparation and Purification

- The amine product can be purified by silica gel chromatography using gradients of ethyl acetate in hexanes or methanol in dichloromethane, depending on the intermediate or final product.

- Extraction and washing steps with brine and drying agents such as anhydrous sodium sulfate are standard to remove impurities.

- Reaction atmospheres are typically inert (argon or nitrogen) to prevent oxidation or moisture interference.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amination via imine reduction | Condensation of 2,4-difluorobenzaldehyde with methylamine, reduction with NaBH4 or LiAlH4 | Room temp to mild heating, reducing agent | Moderate | Simple, direct synthesis |

| Carbamate intermediate route | Carbamate formation, methylation, TMS-Cl treatment | Boc anhydride, iodomethane, TMS-Cl, inert atmosphere | 74–82 | Multi-step, high purity hydrochloride |

| Crystallization of hydrochloride salt | Dissolution in solvent, evaporation or anti-solvent addition | Methanol, ethanol, ethyl acetate, 23–28°C | N/A | Produces distinct crystalline forms |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Difluorophenyl)-N-methylmethanamine, and how can purity be maximized?

- Methodological Answer :

- Route Selection : Start with nucleophilic substitution of 2,4-difluorobenzyl bromide with methylamine under inert conditions (e.g., N₂ atmosphere) to minimize side reactions. Alternatively, reductive amination of 2,4-difluorobenzaldehyde with methylamine using NaBH₃CN as a reducing agent may improve yield .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS or HPLC with a C18 column, referencing retention times against known standards .

- Challenges : Fluorinated intermediates may require anhydrous conditions to avoid hydrolysis; monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H-NMR : Focus on the aromatic region (6.5–7.5 ppm) to distinguish fluorine-induced splitting patterns. For example, the 2,4-difluorophenyl group shows a doublet of doublets (J ≈ 8–10 Hz) due to meta-fluorine coupling .

- ¹³C-NMR : Identify the methylamine group at ~35–40 ppm (CH₃N) and fluorine-substituted carbons (C-F, δ ≈ 160–165 ppm) .

- IR : Confirm N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Compare with computational spectra (DFT/B3LYP) for validation .

Advanced Research Questions

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0h, 24h, 72h) .

- Analysis : Use LC-MS to detect degradation products (e.g., hydrolysis to 2,4-difluorobenzyl alcohol). Quantify stability via peak area normalization.

- Safety : Fluorinated byproducts may require specialized waste disposal; consult safety protocols for fluoroorganics .

Q. What strategies mitigate conflicting data in biological activity assays involving this compound?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media for receptor-binding studies).

- Control Experiments : Include a fluorinated analog (e.g., 2,4-dichlorophenyl derivative) to isolate fluorine-specific effects .

- Data Interpretation : Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., SNAr at fluorinated positions) .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., monoamine transporters) based on fluorine’s electronegativity and steric effects .

Contradictory Data Analysis

Q. How to address discrepancies in reported solubility or logP values for fluorinated amines?

- Methodological Answer :

- Experimental Reassessment : Measure logP via shake-flask method (octanol/water) under controlled pH (7.4). Compare with computational predictions (e.g., ChemAxon, ACD/Labs) .

- Contextual Factors : Note that fluorination increases hydrophobicity but may reduce solubility in polar solvents; adjust solvent systems (e.g., DMSO for stock solutions) .

Research Applications

Q. What role does this compound play in developing fluorinated probes for neurochemical studies?

- Methodological Answer :

- Probe Design : Functionalize the methylamine group with a fluorescent tag (e.g., BODIPY) via EDC/NHS coupling. Validate targeting efficiency in neuronal cell lines via confocal microscopy .

- Challenges : Fluorine’s electron-withdrawing effects may alter probe-cell membrane interactions; perform permeability assays (PAMPA) to optimize logD .

Safety and Handling

Q. What are critical safety protocols for handling fluorinated amines in academic labs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.